N-(3-ethylphenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3-ethylphenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a pyrimidinone ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, where a sulfonyl chloride reacts with the pyrimidinone intermediate in the presence of a base such as triethylamine.
Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction, where an acyl chloride reacts with the amine group of the intermediate compound.
Final Coupling: The final step involves coupling the 3-ethylphenyl group to the acetamide intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.
Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.
Materials Science: Its structural properties could be useful in the design of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and pyrimidinone groups could play a role in binding to these targets, while the acetamide moiety might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-ethylphenyl)-2-({6-oxo-5-[4-(methyl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
- **N-(3-ethylphenyl)-2-({6-oxo-5-[4-(ethyl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
Uniqueness
The unique combination of functional groups in N-(3-ethylphenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide sets it apart from similar compounds. The presence of the isopropyl group on the benzene ring and the specific arrangement of the sulfonyl and pyrimidinone groups contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-4-16-6-5-7-18(12-16)25-21(27)14-31-23-24-13-20(22(28)26-23)32(29,30)19-10-8-17(9-11-19)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,27)(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIBHDHMPVARLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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